Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one
Description
Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one is a lactone (cyclic ester) featuring a furan-2(3H)-one core substituted at position 5 with a methyl group attached to a 4-isopropylcyclohexene ring. This structure combines the reactivity of a lactone with the steric and electronic effects of the alicyclic substituent. Its molecular formula is C₁₄H₂₂O₂, with a molecular weight of 222.32 g/mol (estimated) .
Properties
CAS No. |
94201-08-8 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-[(4-propan-2-ylcyclohexen-1-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-14(15)16-13/h3,10,12-13H,4-9H2,1-2H3 |
InChI Key |
WBQWMDBLUQLXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(=CC1)CC2CCC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Construction of the cyclohexenyl moiety with the isopropyl substituent.
- Introduction of the methyl linker to the furanone ring.
- Formation of the dihydrofuran-2(3H)-one ring via lactonization or cyclization.
Key Synthetic Routes
Cyclohexenyl Intermediate Preparation
- The cyclohexenyl fragment, 4-(1-methylethyl)-1-cyclohexene, can be synthesized via selective alkylation of cyclohexenone derivatives or by controlled isopropylation of cyclohexene precursors.
- For example, 2-cyclohexen-1-one derivatives substituted with methyl and isopropyl groups (e.g., 2-cyclohexen-1-one, 5-methyl-2-(1-methylethyl)) serve as starting materials or intermediates in the synthesis.
Formation of the Methyl Linker
- The methyl linkage between the cyclohexenyl ring and the furanone core is typically introduced via nucleophilic substitution or addition reactions.
- This can involve the reaction of a suitable cyclohexenylmethyl halide or alcohol with a furanone precursor bearing a reactive site (e.g., an enolate or an activated carbonyl).
Lactone Ring Formation
- The dihydrofuran-2(3H)-one ring is formed by intramolecular cyclization of hydroxy acid intermediates or by oxidative cyclization of appropriate precursors.
- Common methods include acid- or base-catalyzed lactonization, or cycloaddition reactions such as Diels-Alder reactions involving furanone derivatives and dienes.
- Lewis acid catalysis has been reported to enhance stereoselectivity and yield in related furanone syntheses by stabilizing intermediates and lowering activation energy.
Specific Experimental Findings
- Research from the University of Groningen details the synthesis of enantiomerically pure bi- and tricyclic lactones structurally related to this compound, emphasizing the use of chiral auxiliaries and Lewis acid catalysis to control stereochemistry.
- The Diels-Alder reaction of 5-menthyloxy-2(5H)-furanone derivatives with cycloalkenes has been explored to form complex lactone structures, which can be adapted for the synthesis of dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one analogs.
- The use of Lewis acids such as aluminum chloride (AlCl3) has been shown to increase diastereoselectivity and yield in cycloaddition steps, which are critical in constructing the bicyclic lactone framework.
Data Table: Summary of Preparation Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]furan-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Dihydrofuran-2(3H)-ones
The substituent at position 5 of the furanone ring critically determines the compound’s properties. Below is a comparative analysis of key analogues:
Target Compound : Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one
- Substituent : 4-Isopropylcyclohexenylmethyl group.
- Key Features : The cyclohexene ring introduces rigidity and moderate hydrophobicity (estimated LogP ~3.5). The isopropyl group may enhance steric hindrance, affecting reaction kinetics and stability .
Analogues :
dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one (CAS 93840-87-0)
- Substituent : 2-(4-methylcyclohexenyl)propyl chain.
- Comparison : The longer propyl chain increases molecular weight (C₁₄H₂₂O₂) and boiling point (349.3°C) compared to the target compound. LogP = 3.46 suggests similar hydrophobicity .
dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one
- Substituent : Methyl and 2-phenylethyl groups.
- Comparison : The aromatic phenyl group increases LogP (estimated >4.0), enhancing hydrophobicity. Likely exhibits distinct reactivity in electrophilic substitutions due to the aromatic ring .
cis-4-ethyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one Substituent: Ethyl and 4-fluorophenyl groups. Lower LogP (~2.8) due to polar substituents .
dihydro-5-(2-octenyl)furan-2(3H)-one Substituent: Unsaturated 2-octenyl chain. Comparison: The linear alkyl chain with a double bond reduces rigidity and increases volatility (lower boiling point). Widely used in flavor chemistry for fruity notes .
Physicochemical Properties
Biological Activity
Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one, also known by its CAS number 94201-08-8, is a compound that has garnered interest in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer, and antioxidant properties, supported by various research findings and case studies.
- Molecular Formula : C14H22O2
- Molecular Weight : 222.33 g/mol
- Structural Characteristics : The compound features a furanone ring and a cyclohexene moiety, which are significant for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that derivatives of furanones possess activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Antifungal Activity
The antifungal properties of furanones have been documented in various studies. For instance, a compound structurally related to this compound demonstrated effectiveness against common fungal pathogens, indicating its potential as a therapeutic agent in fungal infections .
3. Anticancer Activity
Several studies have investigated the anticancer potential of furanone derivatives. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Specific mechanisms include the modulation of cell signaling pathways involved in cell proliferation and survival .
4. Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of furanone derivatives demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against various cancer cell lines. The results indicated that it significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cells through apoptosis induction.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| A549 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
